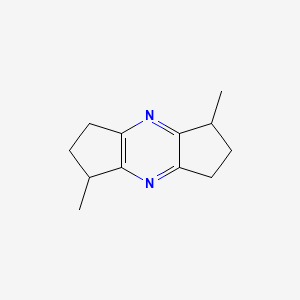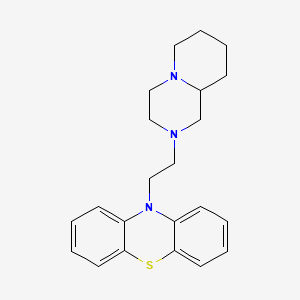![molecular formula C24H26O7 B1198183 [8,8-Dimethyl-9-(2-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylbut-2-enoate CAS No. 4970-26-7](/img/structure/B1198183.png)
[8,8-Dimethyl-9-(2-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylbut-2-enoate
Overview
Description
Synthesis Analysis
The synthesis of chromenone derivatives often involves multicomponent reactions, including condensation and cyclization steps that introduce various functional groups to the chromene core. For instance, a three-component reaction involving aromatic aldehydes, malononitrile, and 4-hydroxycoumarin, catalyzed by sodium benzenesulfinates, represents a green and efficient approach to synthesize dihydropyrano[3,2-c]chromenes, which are structurally related to the compound of interest (Abaszadeh & Seifi, 2017).
Molecular Structure Analysis
The molecular structure of chromenone derivatives is characterized by the presence of a chromene moiety, which is a bicyclic system consisting of a benzene ring fused to a pyran ring. This core structure is modified by the addition of various substituents that influence the molecule's properties and reactivity. X-ray crystallography studies provide detailed insights into the molecule's geometry, including bond lengths, angles, and the spatial arrangement of functional groups, which are critical for understanding its chemical behavior.
Chemical Reactions and Properties
Chromenone derivatives participate in a variety of chemical reactions, leveraging the reactive sites present in their structure. These reactions include nucleophilic additions, cycloadditions, and electrophilic substitutions, which enable the synthesis of a wide range of compounds with diverse functionalities. The specific chemical properties of these molecules are dictated by the nature and position of substituents on the chromene core, influencing their electronic, steric, and photophysical properties.
Physical Properties Analysis
The physical properties of chromenone derivatives, such as melting points, boiling points, and solubility, are crucial for their application in material science and organic synthesis. These properties are influenced by the molecular structure, particularly by the presence and arrangement of functional groups. Understanding these properties is essential for designing synthesis protocols and for the application of these compounds in various fields.
Chemical Properties Analysis
The chemical properties of chromenone derivatives are determined by their functional groups, which dictate their reactivity and interactions with other molecules. Studies on their electrochemical behavior, photophysical properties, and ionochromic properties reveal their potential applications in sensing, optoelectronics, and as intermediates in organic synthesis. For example, the synthesis and ionochromic properties of 9-hydroxy-1-methyl-3-oxo-3H-benzo[f]chromene-8-carbaldehyde imines highlight their utility in forming colored complexes with metal cations and anions, showcasing the versatility of chromenone derivatives in chemical sensing (Nikolaeva et al., 2020).
Scientific Research Applications
Synthesis and Derivative Studies
A series of pyrano[2,3-f]chromenone derivatives, including the mentioned compound, have been synthesized, with their cytotoxic activity evaluated against tumor cell lines. Notably, a compound with three methoxy groups on the aromatic ring demonstrated enhanced cytotoxic effects (Alizadeh et al., 2015).
Antimicrobial Properties and Structural Analysis
Structural modification studies of Calophyllolide, a compound related to the mentioned chemical, have been conducted. The antimicrobial properties of the derivatives were explored, highlighting an NMR and LC-MS based mixture analysis approach for structural elucidation (Kalyanaraman et al., 2012).
Isolation from Natural Sources and Cytotoxicity
Natural isolation of similar 4-phenylcoumarins from plants and their cytotoxic effects on various human cancer cell lines have been documented. This research adds context to the potential medicinal applications of such compounds (López-Pérez et al., 2005).
Crystal Structure and Chemical Characterization
X-ray crystallography has been used to characterize compounds similar to the one , providing detailed insights into their molecular structure and stability factors (Feng et al., 2010).
properties
IUPAC Name |
[8,8-dimethyl-9-(2-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTWXEIQXBRCPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[8,8-Dimethyl-9-(2-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylbut-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



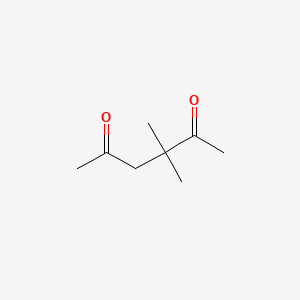
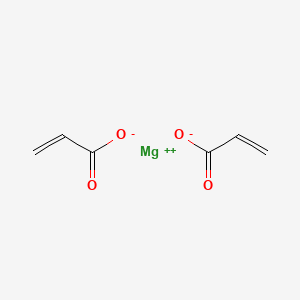
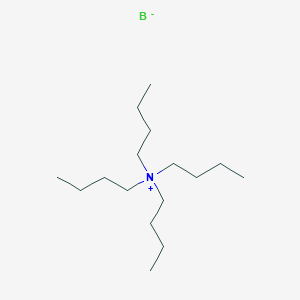
![[4-(Cyclohexylcarbamoyl)-2-(4-methoxyphenyl)-6-oxo-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1198106.png)
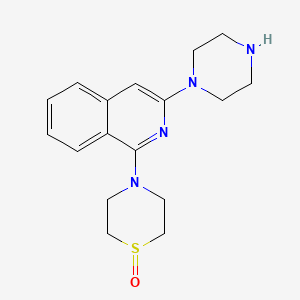
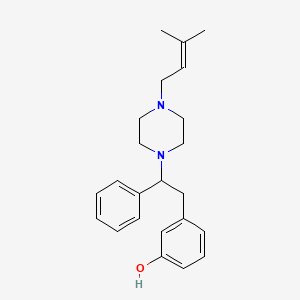



![1-(4-Cyclohexylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B1198118.png)
![[3-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl] 4-phenylmethoxybenzoate](/img/structure/B1198119.png)
![7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1198120.png)
